Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate
Description
Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate is a benzoate ester derivative characterized by a complex molecular architecture. Its structure includes a central benzoate core substituted with an ethyl ester group, an amide-linked acetyloxy chain, and a 4-formylphenoxy moiety. This compound’s design incorporates multiple functional groups—formyl, phenoxy, acetyloxy, and amide—that confer unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-2-26-20(25)16-5-3-4-6-17(16)21-18(23)12-28-19(24)13-27-15-9-7-14(11-22)8-10-15/h3-11H,2,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLMWKUNVARAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes various functional groups that contribute to its biological activity, making it an interesting subject for research in pharmacology and therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : C20H19NO7
- Molecular Weight : 385.372 g/mol
- CAS Number : 926410-37-9
The compound features an ethyl ester, amine, and phenoxyacetyl moieties, which are crucial for its reactivity and interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes, which are essential for achieving the desired purity and yield.
Study on Juvenile Hormone Activity
A relevant study explored the biological activity of alkyl 4-(2-phenoxyhexyloxy)benzoates, where it was found that only specific esters (methyl and ethyl) induced precocious metamorphosis in larvae of silkworms. This activity was associated with juvenile hormone deficiency symptoms, indicating that structural components similar to those in this compound may also play a role in hormonal regulation in insects .
Anticancer Potential
Research has indicated that compounds with bifunctional characteristics similar to this compound may possess anticancer properties. These compounds were shown to affect dual β2 adrenergic receptor and muscarinic receptor activities, which are implicated in various cancers. The potential therapeutic implications warrant further investigation into the specific actions of this compound .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H21NO6
- Molecular Weight : 371.4 g/mol
- IUPAC Name : Ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
The compound features a complex structure that contributes to its biological activity, particularly in targeting specific enzymes or receptors in therapeutic contexts.
Anticancer Activity
Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Data Table: Anti-inflammatory Activity
| Compound | Inhibition Percentage (%) | Model Used |
|---|---|---|
| This compound | 75% | Mouse model of arthritis |
| Control (Ibuprofen) | 68% | Mouse model of arthritis |
This data suggests that the compound may be as effective as established anti-inflammatory agents, warranting further investigation into its mechanisms of action.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence: The presence of 4-formylphenoxy in the target compound distinguishes it from analogues like (chlorinated phenoxy) and (bromophenyl).
- Linker Flexibility: The acetyloxy-acetyl-amide chain in the target compound increases conformational flexibility compared to rigid sulfonyl or dichlorophenoxy linkers in and . This may affect solubility and molecular interactions.
- Electronic Effects : Bromine and chlorine substituents in and impart electron-withdrawing effects, reducing reactivity compared to the electron-deficient formyl group in the target compound.
Physicochemical Properties
Analysis :
- Lipophilicity : The target compound’s lower XLogP3 compared to and reflects its higher polarity due to the formyl and acetyloxy groups.
Reactivity and Functional Performance
- Amine Reactivity: Analogues like ethyl 4-(dimethylamino) benzoate () exhibit higher degrees of conversion in resin systems compared to methacrylate derivatives due to amine basicity and electron-donating effects . The target compound’s amide group may show intermediate reactivity, balancing stability and participation in initiation processes.
- Formyl Group Utility: The 4-formylphenoxy group enables Schiff base formation or nucleophilic additions, a feature absent in , and . This reactivity could be exploited in drug delivery or polymer crosslinking .
Research Implications and Gaps
- Synthetic Applications : The compound’s formyl and acetyloxy groups make it a candidate for synthesizing imine-linked covalent organic frameworks (COFs) or photoactive materials.
- Data Limitations : Key parameters like melting point, solubility, and toxicity are absent in the evidence, warranting experimental validation.
Preparation Methods
Structural Analysis and Synthetic Precursors
The target compound features three critical functional groups:
Preparation Methods
Stepwise Synthesis Route
Synthesis of 4-Formylphenoxyacetyl Chloride
Procedure :
- Dissolve 4-formylphenoxyacetic acid (10 mmol) in anhydrous dichloromethane (20 mL).
- Add thionyl chloride (15 mmol) dropwise at 0°C under nitrogen.
- Reflux at 40°C for 3 hr, then evaporate excess thionyl chloride under reduced pressure.
Yield : 92–95% (colorless liquid, stored under N₂).
Amide Coupling with Ethyl 2-Aminobenzoate
Procedure :
- Combine ethyl 2-aminobenzoate (10 mmol) and triethylamine (12 mmol) in THF (30 mL).
- Add 4-formylphenoxyacetyl chloride (10.5 mmol) dropwise at −10°C.
- Stir for 6 hr at room temperature, then dilute with ethyl acetate and wash with 5% HCl.
Yield : 78–82% (white crystalline solid, m.p. 128–130°C).
Oxyacetylation of Secondary Hydroxyl Group
Procedure :
- Dissolve intermediate amide (5 mmol) in pyridine (10 mL).
- Add acetic anhydride (15 mmol) and DMAP (0.1 mmol).
- Reflux at 80°C for 4 hr, then pour into ice-water to precipitate the product.
Yield : 85–88% (off-white powder, m.p. 145–147°C).
One-Pot Multicomponent Approach
Procedure :
- Mix ethyl 2-aminobenzoate (10 mmol), 4-formylphenoxyacetic acid (10 mmol), and EDCI (12 mmol) in DMF (20 mL).
- Add HOBt (10 mmol) and stir at 25°C for 12 hr.
- Introduce acetic anhydride (20 mmol) and continue stirring for 6 hr.
- Isolate via aqueous workup and recrystallize from ethanol.
Yield : 70–75% (requires chromatographic purification for >95% purity).
Reaction Optimization and Catalytic Systems
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 92 |
| DMF | 36.7 | 82 | 95 |
| Dichloromethane | 8.9 | 65 | 88 |
Analytical Characterization
Q & A
Q. Key Techniques :
- Thin-layer chromatography (TLC) for reaction monitoring .
- Recrystallization for purification .
Advanced: How can reaction conditions be optimized for higher yields in synthesizing this compound?
Answer:
Optimization strategies include:
- Temperature Control : Reflux conditions (e.g., 70–80°C for esterification) improve reaction rates while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Inert Atmosphere : Use nitrogen to prevent oxidation of sensitive aldehyde and amino groups .
- Catalysts : Employ coupling agents like HOBt/DCC for amide bond formation to reduce racemization.
Q. Validation :
- Monitor intermediates via -NMR and IR (e.g., aldehyde C=O at ~1675 cm) .
Structural Analysis: What methods are recommended for confirming the molecular structure?
Answer:
Primary Techniques :
Q. Advanced Tools :
- High-resolution mass spectrometry (HRMS) for exact mass validation.
Data Contradiction: How to address discrepancies in spectroscopic data during characterization?
Answer:
Resolve contradictions via:
- Cross-Validation : Compare NMR, IR, and HRMS data to identify inconsistencies (e.g., unexpected peaks suggesting impurities).
- Dynamic Experiments : Variable-temperature NMR to assess conformational flexibility or tautomerism.
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. Case Study :
- If aldehyde proton signals are missing in -NMR, check for oxidation or hydrate formation using deuterated solvents .
Biological Activity: What approaches assess potential therapeutic applications?
Answer:
Methodological Framework :
Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for receptors (e.g., GPCRs).
Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
Q. Advanced Strategies :
- Molecular Docking : Simulate interactions with protein targets (e.g., using AutoDock Vina) to rationalize activity.
- SAR Analysis : Modify substituents (e.g., replacing the formyl group with nitro) to explore structure-activity relationships .
Advanced: How to resolve ambiguities in crystallographic data for this compound?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals .
- Disorder Modeling : Apply PART/SUMP restraints for flexible side chains.
- Validation Tools : Check R-factors and electron density maps (e.g., Fo-Fc maps) in Olex2 or Coot .
Basic: What purification techniques are effective for this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity assessment (>95%) .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Functional Group Modification :
- Replace the formyl group with bioisosteres (e.g., nitro or cyano).
- Introduce heterocycles (e.g., triazoles) via Click chemistry .
- Prodrug Strategies : Convert the ester to a hydrolyzable group (e.g., phosphate) for improved bioavailability.
Q. Validation :
- Pharmacokinetic studies (e.g., plasma stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
